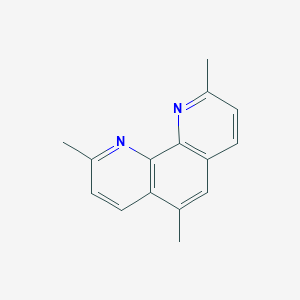
2,5,9-Trimethyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,9-Trimethyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of three methyl groups attached to the phenanthroline ring at positions 2, 5, and 9. Phenanthroline derivatives are known for their chelating properties, making them valuable in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Trimethyl-1,10-phenanthroline typically involves the functionalization of the phenanthroline scaffold. One common method is the Skraup reaction, which involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2,5,9-Trimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted phenanthrolines, depending on the specific reagents and conditions used .
科学的研究の応用
2,5,9-Trimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5,9-Trimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit metallopeptidases by removing the metal ion required for their catalytic activity, rendering the enzyme inactive . The compound targets mainly zinc metallopeptidases, with a lower affinity for calcium .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its chelating properties and use in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with methyl groups at positions 2 and 9, used in similar applications.
2,4,9-Trimethyl-1,10-phenanthroline: Another derivative with methyl groups at positions 2, 4, and 9, used in coordination chemistry and materials science.
Uniqueness
2,5,9-Trimethyl-1,10-phenanthroline is unique due to the specific positioning of its methyl groups, which can influence its chelating properties and reactivity. This unique structure can lead to different coordination geometries and stability of metal complexes compared to other derivatives .
特性
CAS番号 |
61626-12-8 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC名 |
2,5,9-trimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C15H14N2/c1-9-8-12-6-4-10(2)16-14(12)15-13(9)7-5-11(3)17-15/h4-8H,1-3H3 |
InChIキー |
JGKOXUBKIHYWNL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C3=C2N=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
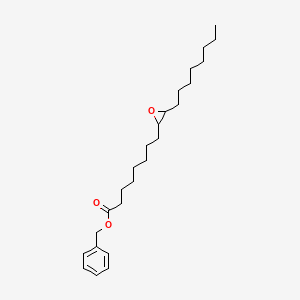

![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
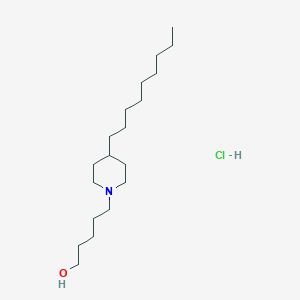
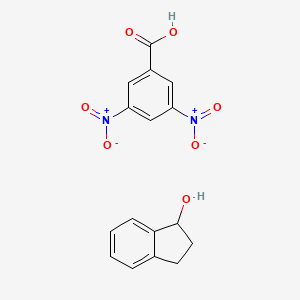
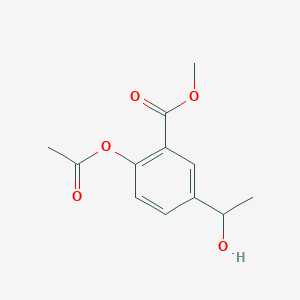
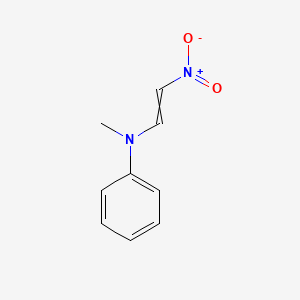
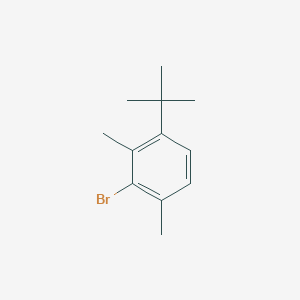
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
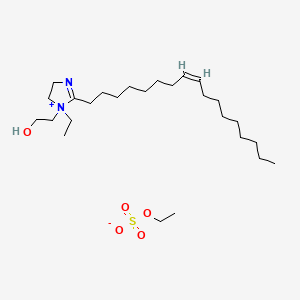
![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
